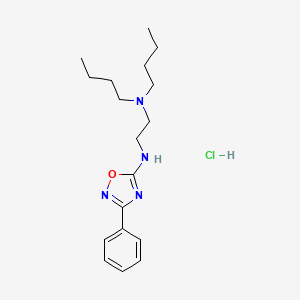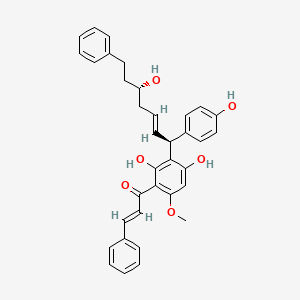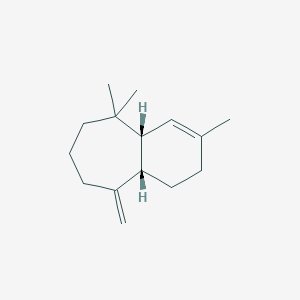
Butalamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butalamine hydrochloride is a pharmaceutical compound primarily recognized for its vasodilatory properties. It is used to dilate blood vessels, which can be beneficial in treating conditions such as peripheral vascular diseases and certain cardiovascular ailments . The compound is classified as a derivative of butylamine, distinguished by its specific molecular structure that enables effective interaction with biological targets .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of butalamine hydrochloride involves several steps:
Reaction of Benzamidoxime with Chlorine: Benzamidoxime reacts with chlorine to form an intermediate compound.
Reaction with Cyanamide: The intermediate compound then reacts with cyanamide to produce 5-amino-3-phenyl-1,2,4-oxadiazole.
Base-Catalyzed Alkylation: The final step involves the base-catalyzed alkylation of 5-amino-3-phenyl-1,2,4-oxadiazole with dibutylaminoethyl chloride to yield butalamine.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity. The process involves precise control of temperature, pressure, and reagent concentrations to achieve the desired product efficiently .
化学反応の分析
Types of Reactions: Butalamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced, although this is less common.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution reactions can produce a range of substituted derivatives .
科学的研究の応用
Butalamine hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound in studying vasodilatory mechanisms and the synthesis of related compounds.
Biology: Research focuses on its effects on smooth muscle cells and its potential role in cellular signaling pathways.
Medicine: It is investigated for its therapeutic potential in treating vascular diseases, hypertension, and other cardiovascular conditions.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes
作用機序
The primary mechanism of action of butalamine hydrochloride involves the relaxation of smooth muscles in the blood vessel walls. This is achieved by inhibiting the influx of calcium ions, which play a crucial role in muscle contraction. By blocking these ions, this compound reduces the tension in the blood vessel walls, leading to dilation and improved blood flow . Additionally, it may have mild antiplatelet properties, helping to prevent blood clot formation .
類似化合物との比較
Butylamine: A simple alkylamine that shares structural similarities with butalamine hydrochloride but lacks its vasodilatory properties.
Phenyloxadiazoles: A class of compounds that includes this compound, characterized by a benzene ring linked to a 1,2,4-oxadiazole ring.
Uniqueness: this compound is unique due to its specific molecular structure, which allows it to effectively interact with biological targets and exert its vasodilatory effects. Its ability to inhibit calcium ion influx and relax smooth muscles distinguishes it from other similar compounds .
特性
IUPAC Name |
dibutyl-[2-[(3-phenyl-1,2,4-oxadiazol-5-yl)amino]ethyl]azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O.ClH/c1-3-5-13-22(14-6-4-2)15-12-19-18-20-17(21-23-18)16-10-8-7-9-11-16;/h7-11H,3-6,12-15H2,1-2H3,(H,19,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEDBAQIHPGWNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[NH+](CCCC)CCNC1=NC(=NO1)C2=CC=CC=C2.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28875-47-0, 56974-46-0 |
Source


|
| Record name | 1,2-Ethanediamine, N1,N1-dibutyl-N2-(3-phenyl-1,2,4-oxadiazol-5-yl)-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28875-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butalamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056974460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R)-N-[(2S)-3-(2-methoxyphenyl)sulfanyl-2-methylpropyl]-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine](/img/structure/B1246769.png)


![(5R,6S,7R,10S)-4,10-dimethyl-7-propan-2-yltricyclo[4.4.0.01,5]dec-3-en-2-one](/img/structure/B1246774.png)



![N-[(1,3-dioxo-2-phenyl-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B1246781.png)
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-[[(4R,5S,6S,7R,9R,11E,13E,16R)-4-hydroxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyl-tetrahydropyran-3-yl]oxy-4-hydroxy-2,4-dimethyl-tetrahydropyran-3-yl] 2-methylpropanoate](/img/structure/B1246782.png)
![(NE)-N-[(2S)-2-[(3E,8S,9S,10R,13S,14S,17R)-3-hydroxyimino-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propylidene]hydroxylamine](/img/structure/B1246783.png)



